molecular formula C10H11N3O2 B1433135 5-(4-Methylphenoxymethyl)-1,2,4-oxadiazol-3-amine CAS No. 1423626-90-7

5-(4-Methylphenoxymethyl)-1,2,4-oxadiazol-3-amine

Cat. No. B1433135
M. Wt: 205.21 g/mol
InChI Key: JJFMGFORHRQKMS-UHFFFAOYSA-N
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Description

The compound “5-(4-Methylphenoxymethyl)-1,2,4-oxadiazol-3-amine” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The molecule also contains a methylphenoxymethyl group, which is a common moiety in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring is a planar, aromatic system, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Oxadiazole rings can participate in a variety of reactions, including nucleophilic substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of an oxadiazole ring could contribute to its stability and reactivity .

Scientific Research Applications

Photochemistry and Molecular Rearrangements

The photochemical properties and molecular rearrangements of 1,2,4-oxadiazoles, including 5-(4-Methylphenoxymethyl)-1,2,4-oxadiazol-3-amine, have been a focal point in scientific research. Buscemi et al. (1996) investigated the photochemical reactions of 1,2,4-oxadiazoles in the presence of nitrogen nucleophiles, leading to the formation of various heterocyclic compounds such as 1,2,4-triazoles and indazoles. These studies highlight the potential of 1,2,4-oxadiazoles in the synthesis of complex heterocyclic systems with applications in pharmaceuticals and materials science (Buscemi et al., 1996).

Anticancer and Antimicrobial Potential

The derivatives of 1,2,4-oxadiazoles, including 5-(4-Methylphenoxymethyl)-1,2,4-oxadiazol-3-amine, have shown promise in medicinal chemistry due to their anticancer and antimicrobial properties. Yakantham et al. (2019) synthesized a series of 1,2,4-oxadiazole derivatives and evaluated their anticancer activity against various human cancer cell lines, indicating the therapeutic potential of these compounds (Yakantham et al., 2019). Similarly, compounds in the 1,2,4-oxadiazole family were evaluated for their antimicrobial and antioxidant activities, further underlining their significance in drug discovery and development (Saundane et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve exploring its potential uses, particularly in the field of medicinal chemistry. Oxadiazole derivatives are of interest due to their wide range of biological activities .

properties

IUPAC Name

5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-7-2-4-8(5-3-7)14-6-9-12-10(11)13-15-9/h2-5H,6H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFMGFORHRQKMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methylphenoxymethyl)-1,2,4-oxadiazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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